1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine
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Overview
Description
1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran derivatives, such as Benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone, have been identified as potential antimicrobial agents . They are active towards different clinically approved targets , making them a promising scaffold for drug discovery .
Mode of Action
Benzofuran derivatives are known for their wide array of biological activities, which make them a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Action Environment
It’s worth noting that the synthesis of benzofuran derivatives can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using microwave-assisted synthesis (MWI) to enhance reaction rates and efficiency . The exact industrial methods for producing benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone would depend on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction may produce benzofuran-2-ylmethanol.
Scientific Research Applications
1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to benzofuran-2-yl(4-cyclopropylidenepiperidin-1-yl)methanone include:
- Benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .
- (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone .
Uniqueness
1-(1-benzofuran-2-carbonyl)-4-cyclopropylidenepiperidine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its cyclopropylidene and piperidinyl groups may contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-cyclopropylidenepiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(16-11-14-3-1-2-4-15(14)20-16)18-9-7-13(8-10-18)12-5-6-12/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXRFBIDRHTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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